3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride
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Overview
Description
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride is an organotellurium compound characterized by the presence of a tellurium atom bonded to a fluorophenyl group and a phenylprop-2-enoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride typically involves the reaction of 3-fluorophenyl tellurium trichloride with 3-phenylprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle tellurium compounds safely and efficiently is crucial. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert solvent like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Corresponding amides, esters, or other derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride involves the interaction of the tellurium atom with molecular targets. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or other proteins, resulting in the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)tellanyl-3-phenylprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a chloride group.
3-(3-Fluorophenyl)tellanyl-3-phenylprop-2-enoyl bromide: Similar structure but with a bromide group instead of a chloride group.
Uniqueness
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
530112-74-4 |
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Molecular Formula |
C15H10ClFOTe |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
3-(3-fluorophenyl)tellanyl-3-phenylprop-2-enoyl chloride |
InChI |
InChI=1S/C15H10ClFOTe/c16-15(18)10-14(11-5-2-1-3-6-11)19-13-8-4-7-12(17)9-13/h1-10H |
InChI Key |
FSLYVLCUOQZIHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)Cl)[Te]C2=CC=CC(=C2)F |
Origin of Product |
United States |
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